molecular formula C15H10FN3OS2 B2842395 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-95-3

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2842395
CAS RN: 862973-95-3
M. Wt: 331.38
InChI Key: KQPOZYDSHQILAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that has been studied for its potential anti-cancer properties . It is part of a series of isoxazole derivatives that have been synthesized and evaluated for their cytotoxicity . These compounds have shown anti-cancer activity against various cancer cell lines .

Mechanism of Action

The compound has been found to exhibit anti-cancer activity, potentially through the activation of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . The compound may induce G2/M cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOZYDSHQILAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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